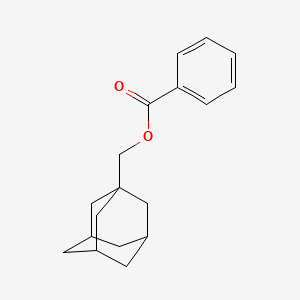

(Adamantan-1-yl)methyl benzoate

Beschreibung

Synthesis of the Precursor: (Adamantan-1-yl)methanol

(Adamantan-1-yl)methanol is a well-documented and commercially available starting material. Its synthesis can be achieved through several routes, most commonly via the reduction of 1-adamantanecarboxylic acid or its corresponding esters. This reduction is typically performed using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Another documented pathway starts from 1-acetyladamantane. A multi-step process can convert this ketone into various functionalized adamantanes, including intermediates that can lead to (adamantan-1-yl)methanol. mdpi.com

Esterification of (Adamantan-1-yl)methanol

Once (adamantan-1-yl)methanol is obtained, it can be esterified with benzoic acid or its derivatives to yield the target compound, (adamantan-1-yl)methyl benzoate (B1203000). The most common methods include:

Fischer-Speier Esterification: This acid-catalyzed reaction involves heating (adamantan-1-yl)methanol with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed, typically through azeotropic distillation.

Reaction with Acyl Chlorides (Schotten-Baumann reaction): A highly efficient method involves reacting (adamantan-1-yl)methanol with benzoyl chloride. This reaction is usually carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This method is often preferred for its high yields and milder reaction conditions compared to Fischer esterification.

Reaction with Benzoic Anhydride: (Adamantan-1-yl)methanol can also be acylated using benzoic anhydride, often with an acid or base catalyst, to form the desired ester.

Synthesis of Related Adamantane (B196018) Esters

The synthesis of other esters containing the adamantane framework has been explored through various innovative routes. These methods highlight the versatility of adamantane chemistry.

One notable method involves the use of 1,3-dehydroadamantane, a strained and highly reactive adamantane derivative. It can react directly with unsaturated carboxylic acids, such as acrylic, methacrylic, or cinnamic acid, in diethyl ether to produce the corresponding adamantyl esters in high yields. google.com This approach offers a direct and technologically efficient pathway to certain adamantyl esters. google.com

Another area of research focuses on adamantane-based polycarboxylic acid esters, which are investigated as potential components for thermostable lubricating oils. researchgate.net The synthesis of these compounds often involves the esterification of poly-functionalized adamantanes, such as 1,3,5-adamantanetriol, with various aliphatic acids. researchgate.net

Furthermore, the synthesis of adamantane-containing heterocyclic compounds often involves ester intermediates. For example, a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates has been synthesized by reacting 1-adamantyl bromomethyl ketone with different carboxylic acids in the presence of potassium carbonate. doaj.org

Table 1: Selected Synthetic Methods for Adamantane Esters

| Adamantane Starting Material | Reagent | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| (Adamantan-1-yl)methanol | Benzoic Acid / Acid Catalyst | (Adamantan-1-yl)methyl benzoate | Heating, removal of water | General Method |

| (Adamantan-1-yl)methanol | Benzoyl Chloride / Base | (Adamantan-1-yl)methyl benzoate | Room temperature or gentle heating | General Method |

| 1,3-Dehydroadamantane | Unsaturated Carboxylic Acids | Adamantyl esters of unsaturated acids | Boiling diethyl ether, 20-30 min | google.com |

| 1-Adamantyl bromomethyl ketone | Carboxylic Acids / K₂CO₃ | 2-(Adamantan-1-yl)-2-oxoethyl benzoates | Dimethylformamide, room temperature | doaj.org |

| 1,3,5-Adamantanetriol | Aliphatic Acids | Adamantane polyesters | Varies | researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-adamantylmethyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c19-17(16-4-2-1-3-5-16)20-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYUHRBKFIGMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of Chiral Adamantane Esters

The parent compound, (adamantan-1-yl)methyl benzoate (B1203000), is achiral due to its high symmetry and lack of stereocenters. Therefore, its synthesis does not require stereoselective control. However, the principles of stereoselective synthesis become highly relevant when considering substituted derivatives of adamantane (B196018) esters that possess chirality.

Chirality in adamantane esters can be introduced in several ways:

By introducing a chiral center on a substituent attached to the adamantane cage.

By creating a chiral center on the acyl portion of the ester.

By synthesizing an adamantane derivative with planar or axial chirality, although this is less common.

Research has demonstrated the feasibility of synthesizing chiral adamantane derivatives with high stereocontrol. For instance, a series of (R)- and (S)-isomers of new adamantane-substituted heterocycles, which include key intermediate enol esters, have been successfully synthesized. rsc.orgnih.gov This was achieved through the transformation of adamantyl-substituted N-Boc-homoallylamines, demonstrating that chirality can be effectively controlled on a side chain attached to the adamantane core. rsc.orgnih.gov

Another powerful demonstration of stereocontrol is the use of multi-directional synthesis on adamantane scaffolds. Researchers have converted 1-adamantanemethanol (B50818) and 1,3,5,7-adamantanetetramethanol into functionalized adamantanes using enantioselective reactions. imperial.ac.ukarkat-usa.org Specifically, the Charette enantioselective cyclopropanation was used to create cyclopropyl (B3062369) residues with defined stereochemistry, highlighting that the adamantane core can serve as a scaffold for complex, stereocontrolled transformations. imperial.ac.ukarkat-usa.org

These examples underscore that while (adamantan-1-yl)methyl benzoate itself is achiral, the synthesis of its chiral analogs is an active and successful area of research. The methodologies developed for other chiral adamantane systems could be readily adapted for the synthesis of chiral adamantane esters.

Chemical Reactivity and Transformation Mechanisms of Adamantan 1 Yl Methyl Benzoate

Reactions Involving the Ester Moiety of (Adamantan-1-yl)methyl Benzoate (B1203000)

The reactivity of the ester portion of (adamantan-1-yl)methyl benzoate is primarily governed by the electrophilic nature of the carbonyl carbon. However, the significant steric hindrance imposed by the adjacent adamantane (B196018) cage plays a critical role in modulating the accessibility of this reactive center to nucleophiles.

Ester Hydrolysis and Transesterification Mechanisms

Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, can be catalyzed by either acid or base. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uk Subsequent proton transfer and elimination of (adamantan-1-yl)methanol yield benzoic acid. The reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products. chemistrysteps.com For (adamantan-1-yl)methyl benzoate, the bulky adamantyl group sterically hinders the approach of water to the carbonyl carbon, making the rate of hydrolysis significantly slower compared to less hindered esters like methyl benzoate. ucoz.comgoogle.com

Transesterification: This process involves the exchange of the alcohol portion of an ester. wikipedia.orgmasterorganicchemistry.com (Adamantan-1-yl)methyl benzoate can react with another alcohol (R'-OH) under acid or base catalysis to form a new benzoate ester (C₆H₅COOR') and (adamantan-1-yl)methanol. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. wikipedia.org To achieve a high yield of the desired product, the reactant alcohol is often used in large excess, or the (adamantan-1-yl)methanol by-product is removed as it forms to shift the equilibrium. wikipedia.orgmasterorganicchemistry.com

| Reaction Type | Catalyst | Key Steps | Influence of Adamantane Moiety | Reversibility |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄) | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Elimination of (adamantan-1-yl)methanol | Steric hindrance reduces reaction rate. | Reversible |

| Base-Catalyzed Hydrolysis (Saponification) | Base (e.g., NaOH) | 1. Nucleophilic attack by OH⁻ 2. Elimination of (adamantan-1-yl)methoxide 3. Irreversible deprotonation of benzoic acid | Steric hindrance reduces reaction rate. | Irreversible |

| Transesterification | Acid or Base | 1. Nucleophilic attack by R'-OH 2. Formation of tetrahedral intermediate 3. Elimination of (adamantan-1-yl)methanol | Steric hindrance reduces reaction rate; requires forcing conditions. | Reversible |

Nucleophilic Acyl Substitution Reactions at the Benzoate Group

Nucleophilic acyl substitution is a broad class of reactions where the (adamantan-1-yl)methoxy group is replaced by another nucleophile.

Aminolysis: The reaction with ammonia (B1221849) or amines (primary or secondary) yields N-substituted benzamides. This reaction, known as aminolysis, typically requires heating. acs.org The mechanism involves the nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the (adamantan-1-yl)methoxide ion. The steric hindrance from the adamantane group can make this transformation challenging, often necessitating higher temperatures or the use of catalysts like 2-pyridones. nih.gov

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. masterorganicchemistry.comchemistrysteps.comleah4sci.com The first equivalent adds to the carbonyl group via nucleophilic acyl substitution, displacing the (adamantan-1-yl)methoxide group to form an intermediate ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction. chemistrysteps.comlibretexts.org After an acidic workup, a tertiary alcohol is formed where two of the R-groups come from the Grignard reagent. Due to the high steric demand of the (adamantan-1-yl)methyl group, forcing conditions may be required for this reaction to proceed efficiently. lookchem.com

Transformations of the Adamantane Core in (Adamantan-1-yl)methyl Benzoate

The adamantane cage is known for its unique reactivity, which is largely centered on its bridgehead (tertiary) C-H bonds. The presence of the electron-withdrawing methyl benzoate substituent can influence the course of these reactions.

Electrophilic Substitution Pathways at the Adamantane Cage

Adamantane readily undergoes electrophilic substitution, preferentially at its four equivalent bridgehead positions. wikipedia.org This is due to the enhanced stability of the resulting tertiary 1-adamantyl carbocation.

Halogenation: In the presence of a Lewis acid catalyst like FeBr₃, benzene (B151609) can undergo electrophilic bromination. libretexts.org Similarly, adamantane reacts with bromine, even without a catalyst, to yield 1-bromoadamantane. wikipedia.org For (adamantan-1-yl)methyl benzoate, electrophilic attack would be expected to occur at the unsubstituted bridgehead positions (3, 5, and 7) of the adamantane cage. However, the ester group is electron-withdrawing, which deactivates the adamantane cage towards electrophilic attack. masterorganicchemistry.com Consequently, harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) would be required compared to unsubstituted adamantane.

Radical Reactions Initiated at the Adamantane Moiety

The C-H bonds of adamantane, particularly at the bridgehead positions, can be targeted by radical reactions. nih.govrsc.org These reactions typically proceed via hydrogen atom abstraction by a highly reactive radical species (e.g., generated from peroxides), forming a stable 1-adamantyl radical. nih.govacs.org

For (adamantan-1-yl)methyl benzoate, radical abstraction would preferentially occur at the remote bridgehead C-H bonds. The resulting adamantyl radical can then participate in various C-C bond-forming reactions, such as Giese-type additions to electron-deficient alkenes. nih.gov The reactivity in radical processes is less influenced by the electronic effects of the distant ester substituent compared to ionic reactions. acs.org

Rearrangement Reactions and Cage Expansions/Contractions

Adamantane and its derivatives can undergo skeletal rearrangements, typically under strongly acidic conditions that promote the formation of carbocation intermediates. acs.orgresearchgate.net These are classic examples of Wagner-Meerwein rearrangements, which involve a 1,2-shift of an alkyl group or hydrogen atom. rsc.orgwikipedia.orgyoutube.com

If a carbocation is generated on the adamantane framework of (adamantan-1-yl)methyl benzoate, for example, through hydride abstraction from a bridge position by a superacid, a cascade of rearrangements could be initiated. These processes are driven by the relative stabilities of the various possible carbocation intermediates. acs.org Depending on the specific structure and conditions, these rearrangements can lead to isomerization (e.g., migration of a substituent) or even to cage expansion or contraction, affording other diamondoid or noradamantane structures. nih.govnih.gov The sila-Wagner-Meerwein rearrangement is an analogous process observed in polysilane chemistry. nih.gov

| Reaction Type | Typical Reagents | Reactive Site on Adamantane | Mechanism | Influence of Methyl Benzoate Group |

|---|---|---|---|---|

| Electrophilic Substitution | Br₂, Lewis Acid | Bridgehead C-H | Formation of 1-adamantyl carbocation intermediate | Deactivating; makes reaction more difficult. |

| Radical Functionalization | Radical Initiator (e.g., peroxide), Trapping Agent | Bridgehead C-H | Hydrogen atom abstraction to form 1-adamantyl radical | Minor electronic effect; reactivity largely preserved. |

| Rearrangement | Superacids (e.g., SbF₅) | Entire Cage | Wagner-Meerwein shifts via carbocation intermediates | Influences carbocation stability and potential rearrangement pathways. |

Mechanistic Studies of Key Reaction Pathways of (Adamantan-1-yl)methyl Benzoate

The chemical reactivity of (adamantan-1-yl)methyl benzoate is fundamentally dictated by the unique structural and electronic properties of the adamantyl and benzoate moieties. Mechanistic studies of its key reaction pathways, primarily hydrolysis, reveal a fascinating interplay of steric hindrance and carbocation stability, which governs the nature of reaction intermediates and the kinetic and thermodynamic parameters of the transformations.

Investigation of Reaction Intermediates

The investigation of reaction intermediates is crucial to understanding the transformation pathways of (adamantan-1-yl)methyl benzoate. Due to the bulky and rigid nature of the adamantane cage, the reaction mechanisms for this ester can deviate from those observed for simpler alkyl benzoates. The primary intermediate of interest in many reactions involving the adamantyl group is the 1-adamantyl cation. acs.orgrsc.org

In the context of hydrolysis, two general mechanisms are considered for esters: acid-catalyzed and base-catalyzed hydrolysis. For most esters, these reactions proceed through a tetrahedral intermediate formed by the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the ester. However, for esters with a tertiary alkyl group, such as those derived from adamantane, an alternative pathway involving a carbocation intermediate becomes significant, particularly under acidic conditions.

The 1-Adamantyl Cation as a Key Intermediate:

The 1-adamantyl cation is a remarkably stable tertiary carbocation. acs.org This stability arises from the rigid, strain-free, diamondoid structure of the adamantane cage, which allows for effective hyperconjugation and distribution of the positive charge. In acidic media, the protonation of the ester oxygen of (adamantan-1-yl)methyl benzoate can be followed by the departure of the relatively stable benzoic acid molecule, leading to the formation of the (adamantan-1-yl)methyl cation. This cation is a primary carbocation, which is generally unstable. However, it is important to consider the possibility of a concerted mechanism or a rapid rearrangement to a more stable carbocation, although the direct formation of the highly stable 1-adamantyl cation from related adamantyl systems is a well-documented phenomenon in solvolysis reactions. wiley.com

Studies on the solvolysis of related adamantyl derivatives, such as 1-adamantyl chloroformate, have shown that the reaction can proceed through a decomposition pathway involving the formation of the 1-adamantyl cation-anion pair. nih.gov This suggests that for (adamantan-1-yl)methyl benzoate, especially under conditions that favor carbocation formation (e.g., strongly ionizing, non-nucleophilic solvents), a similar intermediate may play a pivotal role.

Fragmentation Pathways:

Another potential transformation for adamantyl-containing compounds involves fragmentation reactions. Anodic oxidation of 1-alkyladamantanes has been shown to lead to fragmentation, favoring the loss of a tertiary fragment to yield 1-adamantylacetamide. rsc.org While this is an electrochemical reaction, it highlights the propensity of the adamantyl system to undergo fragmentation under certain conditions, which could be a competing pathway in other chemical transformations of (adamantan-1-yl)methyl benzoate, potentially leading to a variety of reaction products.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of the reactions of (adamantan-1-yl)methyl benzoate are intrinsically linked to the stability of the intermediates formed and the steric environment around the reaction center. While specific kinetic and thermodynamic data for (adamantan-1-yl)methyl benzoate are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous systems, such as the solvolysis of other adamantyl esters.

Kinetic Data from Related Adamantyl Systems:

Kinetic studies on the solvolysis of 1-adamantyl chlorothioformate provide a useful comparison for understanding the reactivity of adamantyl esters. The rate constants for the solvolysis of this compound have been determined in various solvents, as shown in the table below. nih.govmdpi.com These data illustrate the influence of solvent ionizing power and nucleophilicity on the reaction rate.

Interactive Table: Rate Constants for the Solvolysis of 1-Adamantyl Chlorothioformate at 25.0 °C

| Solvent | k_exp (s⁻¹) | Solvent Ionizing Power (Y_Cl) | Solvent Nucleophilicity (N_T) |

| 100% EtOH | 0.117 x 10⁻⁴ | -2.52 | 0.37 |

| 90% EtOH | 1.15 x 10⁻⁴ | -0.94 | 0.16 |

| 80% EtOH | 3.19 x 10⁻⁴ | 0.00 | 0.00 |

| 100% MeOH | 2.09 x 10⁻⁴ | -1.12 | 0.17 |

| 90% MeOH | 6.54 x 10⁻⁴ | 0.67 | -0.06 |

| 80% MeOH | 14.5 x 10⁻⁴ | 1.46 | -0.40 |

| 97% TFE | 48.9 x 10⁻⁴ | 2.83 | -3.30 |

Data sourced from a study on 1-adamantyl chlorothioformate and is presented here as an illustrative example of the reactivity of an adamantyl ester. nih.govmdpi.com

The sensitivity of the solvolysis rates of adamantyl derivatives to the solvent's ionizing power is often analyzed using the Grunwald-Winstein equation. mdpi.com For reactions proceeding through a carbocation intermediate, a high sensitivity (a large 'm' value) to the solvent ionizing power (Y) is expected. Studies on various adamantyl systems consistently show a strong dependence of the reaction rate on the ionizing power of the solvent, supporting the involvement of cationic intermediates. sci-hub.st

Thermodynamic Parameters:

The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further insight into the reaction mechanism. For solvolysis reactions that proceed through a highly ordered transition state, such as a bimolecular nucleophilic attack, a large negative entropy of activation is typically observed. Conversely, for reactions involving the formation of a carbocation intermediate, which leads to a more disordered transition state, the entropy of activation is expected to be less negative or even positive.

The table below presents activation parameters for the solvolysis of 1-adamantyl chlorothioformate in different solvents.

Interactive Table: Activation Parameters for the Solvolysis of 1-Adamantyl Chlorothioformate

| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| 100% EtOH | 22.9 | -11.9 |

| 80% EtOH | 23.3 | -5.7 |

| 100% MeOH | 21.0 | -13.6 |

| 90% MeOH | 22.7 | -5.3 |

| 97% TFE | 22.8 | -1.5 |

Data sourced from a study on 1-adamantyl chlorothioformate and is presented here as an illustrative example of the thermodynamics of adamantyl ester reactions. nih.gov

The trend towards less negative ΔS‡ values in more ionizing solvents like 97% TFE supports a mechanism with a greater degree of charge separation and a more disordered transition state, consistent with the formation of a carbocation-like intermediate. researchgate.net

Influence of the Benzoate Moiety:

The reactivity of (adamantan-1-yl)methyl benzoate is also influenced by the electronic properties of the benzoate group. The Hammett equation can be used to correlate the reaction rates of a series of substituted benzoic acid esters with the electronic nature of the substituents on the aromatic ring. libretexts.orgmsudenver.eduacs.org Electron-withdrawing groups on the benzene ring would make the carbonyl carbon more electrophilic, potentially increasing the rate of nucleophilic attack in a bimolecular mechanism. Conversely, electron-donating groups would decrease the electrophilicity of the carbonyl carbon. For a mechanism involving the formation of the (adamantan-1-yl)methyl cation, the electronic effects of the benzoate substituent would primarily influence the stability of the leaving group (benzoic acid).

Advanced Structural Elucidation and Conformational Analysis of Adamantan 1 Yl Methyl Benzoate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement of crystalline solids. For adamantane-based esters, this technique has been instrumental in understanding their structural nuances. Although a specific crystallographic study for (adamantan-1-yl)methyl benzoate (B1203000) is not widely published, extensive research on the closely related compound, 2-(adamantan-1-yl)-2-oxoethyl benzoate, provides a robust framework for understanding its likely structural characteristics.

Elucidation of Three-Dimensional Molecular Structure

The three-dimensional structure of adamantane-containing esters is characterized by the distinct geometries of its constituent parts. The adamantane (B196018) moiety serves as a rigid, sterically demanding anchor. X-ray diffraction studies on analogous compounds reveal that the adamantane cage typically maintains its highly symmetric, strain-free chair conformation across its cyclohexane (B81311) rings.

The ester linkage and the benzoate group introduce conformational flexibility. The molecular conformation can be described by several key torsion angles. For instance, in the related 2-(adamantan-1-yl)-2-oxoethyl benzoate series, the conformation is defined by the torsion angles around the C1—C8—C11—O2, C11—C12—O1—C13, and O1—C13—C14—C15 bonds (using the numbering scheme from the parent study). These angles dictate the relative orientation of the adamantane cage, the ester group, and the phenyl ring.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules of (adamantan-1-yl)methyl benzoate arrange themselves in a crystal lattice is governed by a subtle interplay of intermolecular forces. Due to the bulky and non-polar nature of the adamantane group, van der Waals interactions are expected to be the dominant force in the crystal packing.

Conformational Analysis of the Ester Linkage and Adamantane Moiety

The flexibility of the ester linkage allows for different conformational possibilities. In related structures like 2-(adamantan-1-yl)-2-oxoethyl benzoates, a synclinal conformation is predominantly observed for the torsion angle involving the ester group. acs.org This conformation is likely influenced by the steric hindrance imposed by the large adamantane group.

| Torsion Angle | Description | Observed Range in Analogs (°) |

| τ1 (C1—C8—C11—O2) | Defines orientation of the oxo group relative to the adamantane cage | Varies |

| τ2 (C11—C12—O1—C13) | Defines the conformation of the ester linkage | 70–86 |

| τ3 (O1—C13—C14—C15) | Defines the twist of the benzoate ring relative to the ester plane | 1.25–39.08 and 126.4–179.57 |

| Data based on 2-(adamantan-1-yl)-2-oxoethyl benzoate derivatives. nih.gov |

Investigation of Whole-Molecule Disorder in Crystal Structures

A fascinating and frequently observed phenomenon in the crystal structures of adamantane derivatives is whole-molecule disorder. figshare.com This occurs when a molecule can adopt two or more orientations within the crystal lattice with similar energies, leading to a statistical distribution of these orientations throughout the crystal. The high symmetry (Td point group) of the parent adamantane molecule makes it particularly prone to such disorder. figshare.com

In the case of (adamantan-1-yl)methyl esters, two types of whole-molecule disorder have been identified in analogous compounds:

Positional Disorder: The entire molecule statistically occupies two different sites in the asymmetric unit of the crystal with varying occupancies. figshare.com

Orientational Disorder: At each of these sites, the molecule can exhibit additional disorder, for example, over a crystallographic 2-fold rotation axis. figshare.com

Analysis of diffuse scattering in diffraction images has revealed that this positional disorder can manifest as stacking disorder of molecular layers. figshare.com The prevalence of this disorder is attributed to the dominance of non-directional van der Waals interactions in the crystal, which can accommodate multiple molecular orientations with minimal energy penalty. figshare.com

| Disorder Type | Description | Example Occupancy Ratios in Analogs |

| Positional | Molecule occupies multiple sites in the crystal lattice. | 0.95 : 0.05 |

| Orientational | Molecule has different orientations at a single site. | 0.390:0.610 to 0.897:0.103 |

| Data from (1-adamantyl)methyl-1-adamantanecarboxylate and 2-(adamantan-1-yl)-2-oxoethyl benzoate derivatives. acs.orgfigshare.com |

Spectroscopic Investigations for Mechanistic Insights (beyond basic identification)

While standard NMR and IR spectroscopy are routinely used for structural confirmation, advanced spectroscopic techniques can provide deeper insights into the dynamic processes occurring in molecules.

Application of Advanced NMR Techniques for Dynamic Processes

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying molecular motions that occur on the NMR timescale, such as conformational changes and restricted rotations. For a molecule like (adamantan-1-yl)methyl benzoate, several dynamic processes could potentially be investigated using advanced NMR techniques.

Potential dynamic processes in (adamantan-1-yl)methyl benzoate that could be studied by advanced NMR techniques include:

Rotation around the C(adamantyl)–CH₂ bond: The bulky adamantane group might hinder free rotation around this single bond, leading to distinct conformers that could be observed at low temperatures.

Rotation around the CH₂–O bond: Similarly, rotation around the ester methylene-oxygen bond could be restricted.

Rotation around the O–C(O) bond and C(O)–C(phenyl) bond: While the ester group has some double bond character that restricts rotation, and the phenyl group may have some degree of rotational freedom that could be probed.

Techniques such as variable temperature (VT) NMR could be employed to study these processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, from sharp, distinct peaks for different conformers at low temperatures (slow exchange) to a single, averaged peak at higher temperatures (fast exchange). From the coalescence temperature, it is possible to calculate the activation energy for the dynamic process.

Two-dimensional exchange spectroscopy (EXSY) could also be utilized to identify and quantify exchange processes between different conformational states. While these applications to (adamantan-1-yl)methyl benzoate are currently speculative, the rich conformational landscape of this molecule makes it a promising candidate for such detailed dynamic studies.

Vibrational Spectroscopy for Hydrogen Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions such as hydrogen bonding. In the case of (Adamantan-1-yl)methyl benzoate, this analysis would be theoretically applied to understand the vibrational modes of the molecule.

(Adamantan-1-yl)methyl benzoate itself lacks the classic hydrogen bond donors (like O-H or N-H groups). Therefore, the characterization would not focus on traditional hydrogen bonding. Instead, analysis would concentrate on weaker C-H···O interactions that might occur between the adamantyl or methylene (B1212753) protons and the carbonyl oxygen of the benzoate group in the solid state or in concentrated solutions. These subtle interactions can influence the frequency and shape of the C-H and C=O stretching bands in the IR and Raman spectra.

Table 1: Expected Vibrational Modes for (Adamantan-1-yl)methyl Benzoate

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Adamantyl Cage | C-H Stretch | 2850 - 2950 | Strong, characteristic bands of the rigid cage structure. |

| Methylene Bridge | C-H Stretch | 2850 - 2960 | Overlaps with adamantyl C-H stretches. |

| Benzoyl Group | C=O Stretch | 1715 - 1730 | Strong band, sensitive to electronic and steric environment. |

| Benzoyl Group | Aromatic C=C Stretch | 1450 - 1600 | Multiple bands characteristic of the benzene (B151609) ring. |

| Ester Group | C-O Stretch | 1100 - 1300 | Two distinct stretches for the (C=O)-O and O-CH₂ bonds. |

This table is illustrative and based on general spectroscopic principles, not on specific experimental data for the compound.

Computational Chemistry and Theoretical Studies

Computational methods are indispensable for gaining deeper insight into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For (Adamantan-1-yl)methyl benzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine the molecule's most stable three-dimensional conformation (optimized geometry).

These calculations would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's electronic properties and potential reactivity. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While the adamantyl group is rigid, the linkage to the benzoate moiety via the methylene bridge allows for conformational flexibility. The key dihedral angles defining the orientation of the adamantyl group relative to the ester function could be explored using molecular dynamics (MD) simulations.

An MD simulation would model the atomic motions of the molecule over time, providing a dynamic picture of its conformational landscape. By simulating the molecule in a solvent box (e.g., water or a non-polar solvent) at a given temperature, one could identify the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule behaves in a solution environment.

Quantum Chemical Calculations for Reaction Pathway Predictions

Quantum chemical calculations can be used to predict the likely pathways of chemical reactions involving (Adamantan-1-yl)methyl benzoate. For instance, the mechanism of its hydrolysis (saponification) could be modeled. These calculations would involve locating the transition state structures for the reaction, such as the tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the carbonyl carbon.

By calculating the activation energies for different potential pathways, researchers can predict which reaction is more likely to occur and under what conditions. Such studies provide a molecular-level understanding that complements experimental kinetics. Current time information in Washington, DC, US.

Applications of Adamantan 1 Yl Methyl Benzoate and Analogous Adamantane Esters in Advanced Materials and Chemical Technologies

Integration into Polymeric Materials

The incorporation of adamantane (B196018) ester monomers into polymer chains significantly influences the final properties of the material, primarily due to the adamantyl group's rigidity and bulkiness.

Role as Rigid Monomers in Polymer Synthesis

(Adamantan-1-yl)methyl benzoate (B1203000) and analogous adamantane esters serve as bulky, rigid monomers in the synthesis of various polymers, including polymethacrylates, polyimides, and polystyrenes. researchgate.netrsc.orgrsc.org The adamantane moiety, a three-dimensional cage-like hydrocarbon, introduces significant steric hindrance and restricts the rotational freedom of the polymer backbone. researchgate.netingentaconnect.com This inherent rigidity is a key attribute that differentiates adamantane-containing polymers from their linear, unsubstituted counterparts. acs.org

The synthesis of these polymers often involves the free radical polymerization of adamantyl-containing methacrylate (B99206) monomers or the polycondensation of adamantane-containing diamines with dianhydrides to form polyimides. researchgate.netrsc.org For instance, adamantane-containing methacrylate polymers have been synthesized via free radical copolymerization reactions. ingentaconnect.com Similarly, the synthesis of high glass transition temperature (Tg) polystyrene derivatives has been achieved through the anionic polymerization of adamantane-containing styrene (B11656) monomers. rsc.orgresearchgate.net The incorporation of these rigid adamantane ester monomers is a strategic approach to tailor the macroscopic properties of the resulting polymers.

Influence on Thermal and Mechanical Properties of Adamantane-Containing Polymers

The introduction of the adamantane cage into a polymer structure has a profound and positive effect on its thermal and mechanical properties.

Thermal Properties:

Polymers containing adamantane esters consistently exhibit significantly higher glass transition temperatures (Tg) and enhanced thermal stability compared to analogous polymers without the adamantyl group. acs.orgresearchgate.net The bulky adamantane structure restricts segmental motion within the polymer chains, requiring more thermal energy for the material to transition from a glassy to a rubbery state. researchgate.netingentaconnect.com For example, adamantane-containing polyimides have shown remarkably high glass transition temperatures, in some cases exceeding 440 °C. rsc.org Similarly, the introduction of an adamantane fragment into dicyanate ester resins leads to a dramatic increase in the glass transition temperature of the resulting polymer. researchgate.net

Mechanical Properties:

Table 1: Comparison of Thermal and Mechanical Properties of Adamantane-Containing Polymers

| Polymer Type | Adamantane-Containing Monomer | Property Enhancement | Reference |

| Polymethylmethacrylate (PMMA) | 1-Adamantyl methacrylate | Increased Tg, improved mechanical properties | researchgate.netingentaconnect.com |

| Polyimides | 1,3-Bis(4-aminophenyl) adamantane | High Tg (285–440 °C), excellent thermal stability | rsc.org |

| Polystyrene | 4-(4-(N-adamantylimino)methyl)phenylstyrene | High Tg (up to 268 °C) | rsc.org |

| Dicyanate Ester Resins | Adamantane-based dicyanate ester | Significantly increased Tg | researchgate.net |

Utilization in Nanomaterials and Surface Modification

The unique molecular structure of adamantane esters also lends itself to applications in the burgeoning fields of nanomaterials and surface engineering.

Adamantane Esters in Fabricating Functional Nanostructures

Adamantane esters and their derivatives are being explored as components in the fabrication of functional nanostructures. For example, adamantane-modified graphene oxide has been used to create hybrid nanomaterials. mdpi.com In these composites, the adamantane moiety can improve the dispersion of the graphene oxide within a polymer matrix and influence the interfacial properties, leading to materials with tailored dielectric properties. mdpi.com The rigid and well-defined structure of adamantane makes it a predictable building block for the bottom-up assembly of complex nanoscale architectures. Adamantane-based polymers are also being considered for applications in nanotechnology, such as for coatings on touchscreens. wikipedia.org

Surface Engineering Applications

The lipophilic nature of the adamantane cage makes adamantane esters and related compounds effective agents for surface modification. They can act as robust anchors for attaching other molecules to surfaces. For instance, adamantane derivatives have been used to modify the surface of gold nanoclusters. rsc.org In this application, the adamantane group can be encapsulated by host molecules like cyclodextrins, allowing for the controlled functionalization of the nanoparticle surface. This approach can enhance the stability of the nanoclusters and modulate their electrochemical properties. rsc.org Furthermore, the concept of using adamantane as an anchor in the lipid bilayer of liposomes has shown promise in the field of targeted drug delivery and surface recognition. nih.govmdpi.com

Role as Structural Scaffolds in Supramolecular Assemblies

The ability of the adamantane cage to participate in non-covalent interactions, particularly host-guest chemistry, makes adamantane esters valuable scaffolds for the construction of supramolecular assemblies.

The adamantane moiety is an excellent guest for cyclodextrin (B1172386) hosts, forming stable inclusion complexes. nih.govmdpi.com This interaction is a powerful tool for the self-assembly of complex, ordered structures. For example, polymers functionalized with adamantane groups can form supramolecular nanoparticles through host-guest complexation with cyclodextrin-functionalized polymers. nih.gov These self-assembled systems have potential applications in areas such as targeted drug delivery.

The rigid, well-defined geometry of the adamantane cage provides a predictable framework for directing the assembly of molecules in the solid state, leading to the formation of molecular crystals with specific packing arrangements. digitellinc.com The use of tetraaryl-substituted adamantane tectons that interact via van der Waals forces and other non-covalent interactions allows for the creation of "supramolecular sponges" capable of molecular recognition and separation. digitellinc.com This highlights the versatility of the adamantane scaffold in designing functional supramolecular materials.

Design Principles for Self-Assembled Systems

The self-assembly of systems incorporating adamantane esters is primarily governed by a few key principles. The adamantane cage itself serves as a robust, non-functionalized hydrocarbon scaffold. wikipedia.org Its inherent stability and rigidity provide a predictable framework for constructing larger, ordered assemblies. Adamantane can be utilized as a molecular building block for the self-assembly of molecular crystals. wikipedia.org

A critical design principle involves leveraging the hydrophobic effect. The lipophilic adamantane group, when part of an amphiphilic molecule, can drive the formation of micelles, vesicles, or other aggregates in aqueous environments. For instance, adamantane derivatives are used in the formation of liposomes and dendrimers. mdpi.com By modifying the ester portion of the molecule or introducing other functional groups, researchers can precisely tune the amphiphilicity, thereby controlling the size, shape, and stability of the resulting self-assembled structures.

Another design strategy is the use of directional, non-covalent interactions. While the adamantane cage itself is largely inert, functional groups on the benzoate or other ester components can participate in hydrogen bonding or π-π stacking. These interactions, combined with the steric bulk of the adamantyl group, can direct the molecules into specific crystalline arrangements or polymeric chains. For example, adamantane-containing polyimides exhibit ordered chain packing, which influences their material properties. rsc.org

Host-Guest Chemistry Involving Adamantane Ester Scaffolds

Adamantane and its derivatives are renowned guest molecules in host-guest chemistry, a field of supramolecular chemistry where a "host" molecule forms a complex with a "guest" molecule through non-covalent interactions. nih.govresearchgate.net The adamantyl group, with its ideal size and shape, fits perfectly into the cavities of various macrocyclic hosts, most notably cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.govnih.gov

The interaction between adamantane derivatives and β-cyclodextrin (β-CD) is particularly well-studied. The adamantyl group has a diameter of approximately 7 Å, which corresponds almost perfectly to the cavity diameter of β-CD. mdpi.com This excellent size and shape complementarity leads to the formation of highly stable 1:1 inclusion complexes, driven primarily by hydrophobic interactions. nih.govmdpi.com Association constants for these complexes are typically in the range of 10⁴ to 10⁵ M⁻¹, indicating a strong binding affinity. nih.govmdpi.com This strong and specific interaction is a cornerstone of many supramolecular systems and has been exploited in the development of hydrogels, biosensors, and drug delivery systems. mdpi.commdpi.com

Similarly, the adamantyl cage fits ideally within the cavity of cucurbit[n]uril hosts, forming strong inclusion complexes that have found applications in controlled drug release and bioanalytics. nih.gov The stability and specificity of these host-guest systems allow for the precise assembly of complex architectures. An adamantane ester can be designed to act as a guest, with the ester functionality potentially serving as a secondary interaction site or a point of attachment for other molecules, enabling the construction of intricate, multi-component supramolecular assemblies. nih.govmdpi.com

| Host Molecule | Guest Moiety | Typical Association Constant (Kₐ) | Driving Force |

| β-Cyclodextrin (β-CD) | Adamantane | 10⁴ - 10⁵ M⁻¹ | Hydrophobic Interactions, van der Waals forces |

| Cucurbit[n]uril (CB[n]) | Adamantane | High | Hydrophobic Interactions, Ion-Dipole Interactions |

Applications in Catalysis and Reaction Media

The unique structural properties of the adamantane scaffold, such as its steric bulk, rigidity, and chemical inertness, have made its derivatives valuable in the fields of catalysis and advanced reaction media. researchgate.netrsc.org

Adamantane Ester Derivatives as Ligands for Catalytic Systems

Adamantane derivatives are increasingly used in the design of ligands for organometallic and organocatalytic systems. researchgate.net The adamantyl group serves as a bulky, rigid substituent that can create a specific steric environment around a catalytic center. This steric hindrance can influence the selectivity (e.g., regioselectivity or enantioselectivity) of a catalytic reaction.

N-Heterocyclic carbenes (NHCs) are an important class of ligands in catalysis. Adamantyl moieties have been incorporated into NHC structures to create ligands for recoverable homogeneous catalysts. nih.gov For example, an adamantyl group can be appended to an NHC ligand, allowing it to be immobilized on a solid support functionalized with a host molecule like cucurbituril (B1219460) via host-guest interactions. nih.gov This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. Adamantane-bridged tripodal tris-NHC ligands have also been synthesized to create complex three-dimensional catalytic frameworks. rsc.org

Furthermore, adamantane's inertness and thermal stability make it an ideal scaffold for developing robust catalysts that can withstand harsh reaction conditions. researchgate.net While direct examples of (Adamantan-1-yl)methyl benzoate as a ligand are not prevalent, the principles of using adamantane-containing carboxylic acids and other derivatives in catalyst design are well-established. researchgate.netrsc.org These principles can be extended to adamantane esters for applications in reactions like C-H functionalization and cross-coupling. acs.orgamazonaws.comresearchgate.net

| Catalyst System Component | Role of Adamantane Moiety | Potential Application | Research Finding |

| N-Heterocyclic Carbene (NHC) Ligand | Steric bulk, platform for immobilization | Recoverable homogeneous catalysis, cross-coupling | Adamantyl-modified NHCs form 1:1 supramolecular complexes with cucurbituril hosts. nih.gov |

| Organocatalyst Scaffold | Rigid, inert framework | Asymmetric synthesis | Adamantane provides a robust and tunable scaffold for a wide variety of organocatalysts. researchgate.net |

| H-Atom Transfer (HAT) Co-catalyst | Modulates catalyst properties | Selective C-H functionalization | Quinuclidinol-derived catalysts with adamantane-like structures show high selectivity for strong C-H bonds. rsc.orgchemrxiv.org |

Use as Components in Ionic Liquids or Novel Solvents

Ionic liquids (ILs) are salts with melting points below 100 °C, often exhibiting unique properties as solvents. Adamantane derivatives have been used to synthesize novel ionic liquids. rsc.org The incorporation of the bulky, symmetric adamantane core into the structure of an ionic salt can significantly influence its physical properties.

Research has shown that ionic salts prepared with adamantane carboxylates and imidazolium (B1220033) cations can exhibit improved thermal stability and lower melting temperatures, despite the increase in molecular weight. rsc.org The tetrahedral-like distribution of ion pairs around the adamantane core is thought to be responsible for these advantageous properties. rsc.org This has led to the development of room-temperature ionic liquids based on adamantane. rsc.org (Adamantan-1-yl)methyl benzoate, being an ester of an adamantane carboxylic acid derivative, could potentially be used as a precursor or a component in the design of new task-specific ionic liquids.

Adamantane derivatives are also studied for their solubility and solvation properties in various organic solvents. rsc.orgresearchgate.net Adamantane itself is readily soluble in nonpolar organic solvents like hydrocarbons but is practically insoluble in water. wikipedia.orgjinchemical.com This predictable solubility behavior is useful in designing novel solvent systems or in applications where controlled partitioning between phases is required. The solvation of adamantane derivatives like 1-adamantanol (B105290) and 2-adamantone has been studied in a range of aprotic solvents to understand specific solute-solvent interactions. researchgate.net

Potential in Optical and Photochemical Materials

The adamantane cage possesses properties that make it an attractive component for advanced optical and photochemical materials. wikipedia.org Adamantane itself is transparent in the UV-visible spectrum and does not photoionize under normal atmospheric conditions because its absorption bands are in the vacuum-ultraviolet region. wikipedia.org This optical transparency and resistance to photochemical degradation are highly desirable for materials used in optical devices.

Adamantane-based polymers are being explored for applications such as coatings for touchscreens. wikipedia.org Colorless polyimides derived from adamantane-containing diamines exhibit excellent optical transparency (>80% transmittance at 400 nm), high glass transition temperatures (285–440 °C), and good thermal and mechanical properties, making them suitable for various optical and optoelectronic applications. rsc.org The bulky adamantane units in the polymer backbone disrupt chain packing and reduce intermolecular charge-transfer interactions, which are responsible for color in conventional polyimides.

Recent research has highlighted that organic adamantane derivatives and inorganic adamantane-type clusters can exhibit strong nonlinear optical (NLO) properties, such as second-harmonic generation (SHG) and highly-directed white-light generation (WLG). rsc.orgrsc.org These properties are dependent on the crystalline or amorphous nature of the material, which can be controlled by the substituents on the adamantane core. rsc.org Furthermore, adamantane derivatives are used in photoresist materials for microlithography due to their thermal stability and etching resistance. google.com Photochromic materials, which reversibly change properties upon light irradiation, represent another area where adamantane's rigid scaffold could be used to support photoswitchable units. nih.gov

While (Adamantan-1-yl)methyl benzoate is not a primary example in these fields, its structure combines a transparent, robust adamantane core with a benzoate group that can be functionalized to tune optical properties or attach to polymer backbones, indicating its potential as a building block for these advanced materials.

Future Research Directions and Unaddressed Challenges

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of adamantane (B196018) esters, including (Adamantan-1-yl)methyl benzoate (B1203000), often relies on Fischer esterification, which typically involves reacting a carboxylic acid with an alcohol under strong acid catalysis. uomustansiriyah.edu.iq A common method involves the reaction of 1-adamantyl bromomethyl ketone with a carboxylic acid. nih.govresearchgate.net While effective, these routes can present challenges related to harsh reaction conditions, the use of corrosive acids, and the generation of waste, which are misaligned with the principles of green chemistry. mdpi.com

Future research must focus on developing more efficient and environmentally benign synthetic strategies. Key areas of investigation include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zirconium or titanium-based materials, offers a promising alternative to homogeneous catalysts like sulfuric acid. mdpi.com These catalysts are often recoverable, reusable, and can lead to cleaner reaction profiles with reduced wastewater production. Research into novel solid acids with optimized activity and selectivity for the esterification of bulky substrates like adamantane methanol (B129727) is a critical next step.

Biocatalysis: Enzymatic routes represent a highly sustainable approach. Lipases, for instance, can catalyze esterification under mild conditions (room temperature, neutral pH) and often in aqueous or solvent-free systems, significantly reducing energy consumption and waste. researchgate.net The challenge lies in identifying or engineering enzymes that can accommodate the sterically demanding adamantane moiety while maintaining high catalytic efficiency.

Flow Chemistry and Process Optimization: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to batch processes. mdpi.com Optimizing existing synthetic methods within flow systems could dramatically improve the efficiency of producing (Adamantan-1-yl)methyl benzoate. For example, a single-step method for producing other adamantane derivatives has been shown to increase yields significantly over traditional multi-step batch methods. mdpi.com

| Approach | Advantages | Challenges | References |

|---|---|---|---|

| Traditional (e.g., Fischer Esterification) | Well-established, predictable. | Harsh conditions, corrosive waste, often reversible. | uomustansiriyah.edu.iq |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, milder conditions. | Catalyst deactivation, mass transfer limitations. | mdpi.com |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalyst. | Enzyme cost and stability, substrate scope limitations. | researchgate.net |

| Flow Chemistry | Enhanced safety and control, high throughput, easy scale-up. | Initial equipment cost, potential for clogging with solids. | mdpi.com |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the adamantane core is well-documented, particularly its propensity to form stable bridgehead carbocations, which facilitates reactions like bromination and carboxylation. wikipedia.orgmdpi.com However, the interplay between the adamantane cage, the methylene (B1212753) linker, and the benzoate ester in (Adamantan-1-yl)methyl benzoate could give rise to novel reactivity.

Future research should venture beyond standard transformations to explore unconventional reactions. For instance, the steric shielding provided by the adamantyl group could be exploited to direct reactions at otherwise less favored positions on the benzoate ring or to stabilize reactive intermediates. researchgate.net Investigating C-H activation reactions on the adamantane cage or the benzoate moiety, catalyzed by transition metals, could open pathways to new functionalized derivatives that are difficult to access through traditional means. Furthermore, exploring photochemical reactions, such as photodecarboxylation, could reveal unique reactivity patterns influenced by the rigid adamantane scaffold. researchgate.net The reaction of 1,3-dehydroadamantane, a strained and highly reactive precursor, with various compounds has been shown to produce by-products with unexpected structures, highlighting the potential for discovering novel molecular frameworks. mdpi.com

Advanced In Situ Spectroscopic Characterization of Reaction Dynamics

Understanding the mechanism and kinetics of a chemical reaction is fundamental to its optimization and control. While end-point analysis using techniques like NMR and mass spectrometry is standard, it provides only a snapshot of the final outcome. researchgate.net A significant challenge is to gain a detailed understanding of the reaction dynamics as they occur.

The application of advanced in situ spectroscopic techniques is a key future direction.

In Situ IR/ATR Spectroscopy: Techniques like Infrared Attenuated Total Reflection (IR-ATR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time directly within the reaction vessel. researchgate.net This would allow for the precise determination of reaction kinetics for the synthesis of (Adamantan-1-yl)methyl benzoate, identifying rate-determining steps and detecting transient intermediates.

In Situ NMR Spectroscopy: For slower reactions, in situ NMR can provide detailed structural information on all species present in the reaction mixture over time, offering unparalleled mechanistic insight.

Data from these studies would be invaluable for optimizing reaction conditions, improving yields, and developing robust kinetic models for the synthesis of adamantane esters. researchgate.net

Predictive Modeling for Structure-Property Relationships in Adamantane Esters

The ability to predict the properties of a molecule before its synthesis is a cornerstone of modern chemical research, saving significant time and resources. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used for this purpose. nih.govnih.gov

While QSAR studies have been applied to various adamantane derivatives, a dedicated effort to model the properties of adamantane esters is a largely unaddressed area. researchgate.net Future work should focus on building robust predictive models for this class of compounds. This involves:

Data Set Curation: Synthesizing a library of diverse (Adamantan-1-yl)methyl benzoate analogues with variations in the benzoate substituent.

Property Measurement: Experimentally measuring key properties of interest, such as thermal stability, solubility, or specific biological activities.

Model Development: Using machine learning algorithms (e.g., random forest, support vector machines) to correlate calculated molecular descriptors with the measured properties. youtube.comyoutube.comresearchgate.net

Validation: Rigorously validating the models to ensure their predictive accuracy.

Such models could accelerate the discovery of new adamantane esters with tailored properties, whether for use as thermally stable lubricants or as new pharmacophores in drug design. researchgate.netresearchgate.net

| Step | Description | Objective | References |

|---|---|---|---|

| 1. Data Curation | Synthesize and characterize a diverse library of related compounds. | Create a high-quality dataset for model training. | nih.govnih.gov |

| 2. Descriptor Calculation | Compute numerical values (descriptors) representing the physicochemical properties of each molecule. | Quantify molecular structure. | nih.gov |

| 3. Model Building | Use statistical methods and machine learning to find a mathematical relationship between descriptors and observed activity/property. | Develop a predictive equation. | youtube.comyoutube.com |

| 4. Model Validation | Test the model's ability to predict the properties of compounds not used in its creation (external validation). | Ensure the model is robust and has real predictive power. | researchgate.net |

Design of Multifunctional Adamantane-Based Molecular Architectures

The rigid, well-defined, and tetrahedral geometry of the adamantane cage makes it an exceptional building block, or scaffold, for the construction of complex, multifunctional molecular architectures. researchgate.netrsc.orgnih.gov Its four bridgehead positions can be functionalized to direct chemical groups in precise spatial arrangements, a property that has been exploited to create everything from supramolecular sponges to drug delivery systems. nih.govdigitellinc.com

A significant future challenge is to integrate molecules like (Adamantan-1-yl)methyl benzoate into these larger, more complex systems. The compound itself can be seen as a monofunctionalized adamantane, but the benzoate moiety can be further functionalized. For example, by introducing coordinating groups (like pyridyl or carboxyl functions) onto the phenyl ring, (Adamantan-1-yl)methyl benzoate derivatives could be used as "angle-shaped" bifunctional ligands for creating novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com

Furthermore, the adamantane core of the molecule could serve as an anchor point for attaching other functional units, such as polymers, peptides, or chromophores, leading to materials with novel properties. researchgate.netresearchgate.net The design of such systems requires a deep understanding of synthetic chemistry and supramolecular principles to control the assembly and final properties of these intricate molecular constructs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.